molecular formula C12H10O3 B3053668 7-Hydroxy-8-prop-2-enylchromen-2-one CAS No. 55136-72-6

7-Hydroxy-8-prop-2-enylchromen-2-one

Cat. No.: B3053668
CAS No.: 55136-72-6
M. Wt: 202.21 g/mol
InChI Key: BVHRLXSFKYPLBR-UHFFFAOYSA-N
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Description

7-Hydroxy-8-prop-2-enylchromen-2-one is a chemical compound with the molecular formula C12H10O3 and a molecular weight of 202.21 g/mol . It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-8-prop-2-enylchromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-hydroxychromen-2-one and allyl bromide.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate in a suitable solvent such as dimethylformamide.

    Reaction Mechanism: The allylation of 7-hydroxychromen-2-one with allyl bromide proceeds via a nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-8-prop-2-enylchromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: The hydroxyl group at position 7 can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

7-Hydroxy-8-prop-2-enylchromen-2-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound exhibits biological activities such as antioxidant, anti-inflammatory, and antimicrobial properties, making it useful in biological studies.

    Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including the development of new drugs.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Hydroxy-8-prop-2-enylchromen-2-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

    Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxychromen-2-one: Lacks the prop-2-enyl group at position 8.

    8-Prop-2-enylchromen-2-one: Lacks the hydroxyl group at position 7.

    7,8-Dihydroxychromen-2-one: Contains an additional hydroxyl group at position 8.

Uniqueness

7-Hydroxy-8-prop-2-enylchromen-2-one is unique due to the presence of both the hydroxyl group at position 7 and the prop-2-enyl group at position 8. This combination imparts distinct chemical and biological properties to the compound, making it valuable for various applications.

Properties

IUPAC Name

7-hydroxy-8-prop-2-enylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-2-3-9-10(13)6-4-8-5-7-11(14)15-12(8)9/h2,4-7,13H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHRLXSFKYPLBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C=CC2=C1OC(=O)C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10415368
Record name 7-hydroxy-8-prop-2-enylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55136-72-6
Record name 7-hydroxy-8-prop-2-enylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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